![molecular formula C20H23N3O B2353789 3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 370588-23-1](/img/structure/B2353789.png)
3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
There is limited information available on the synthesis of this compound. One method involves the use of triethylamine in water at 170℃ for approximately 10 minutes under microwave irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis in Ionic Liquid : This compound is synthesized via a three-component reaction of aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexandione, and 5-amino-3-methyl-1-phenylpyrazole in ionic liquid without using any catalyst. This method offers easier work-up, milder conditions, and an environmentally benign procedure (Shi & Yang, 2011).
- One-Pot Synthesis in Aqueous Media : A similar synthesis approach is used in aqueous media, providing advantages like convenient operation, higher yields, lower cost, and environmental friendliness (Wang & Shi, 2012).
Applications in Structural and Quantum Chemical Studies
- Structural and Quantum Chemical Analysis : Studies have been conducted on the quantum chemical simulation and optical absorption measurements of various pyrazolo[3,4-b]quinoline derivatives, revealing insights into their absorption spectra and molecular structures (Koścień et al., 2003).
- X-ray Diffraction Analysis : The structure of certain derivatives of this compound has been proven by X-ray diffraction data, contributing to a deeper understanding of its chemical properties (Lipson et al., 2006).
Medicinal Chemistry and Biological Activities
- Apoptosis Induction in Cancer Cells : A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, related to this compound, have been identified as potent inducers of apoptosis in cancer cells, showcasing therapeutic potential in oncology (Zhang et al., 2008).
- Antimicrobial and Antiviral Activity : Hydrazine and pyrazolo[3,4-b]quinoline derivatives, which include this compound, exhibit a range of biological activities, including antimicrobial and antiviral effects (Kumara et al., 2016).
properties
IUPAC Name |
3,7,7-trimethyl-4-(4-methylphenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-11-5-7-13(8-6-11)17-16-12(2)22-23-19(16)21-14-9-20(3,4)10-15(24)18(14)17/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFUYSHWMLTFPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(NN=C3NC4=C2C(=O)CC(C4)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.